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Compound of Interest

Compound Name:
Methyl 5-fluoro-6-methoxy-1H-

indole-2-carboxylate

Cat. No.: B1612117 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-fluoro-6-methoxy-
1H-indole-2-carboxylate

Abstract
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is a substituted indole derivative, a

structural motif of significant interest in medicinal chemistry and materials science. Indole-

based compounds are known for a wide range of biological activities, and understanding their

fundamental physicochemical properties is a prerequisite for any rational drug design,

formulation development, or synthetic application.[1][2] This guide provides a comprehensive

technical overview of the core physicochemical properties of this specific molecule. It is

intended for researchers, scientists, and drug development professionals, offering not only

collated data but also detailed, field-proven experimental protocols for its characterization. The

causality behind experimental choices is explained to provide a deeper understanding of the

scientific principles at play.

Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to confirm its identity and

catalogue its fundamental properties. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is

a heterocyclic compound featuring an indole core, which is a bicyclic structure consisting of a

benzene ring fused to a pyrrole ring. The molecule is further functionalized with a fluorine atom
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at the 5-position, a methoxy group at the 6-position, and a methyl carboxylate group at the 2-

position.

These substitutions critically influence the molecule's electronic distribution, hydrogen bonding

potential, lipophilicity, and metabolic stability, making a detailed analysis of its properties

essential for predicting its behavior in biological and chemical systems.

Table 1: Summary of Core Physicochemical Properties

Property Value Source / Comment

IUPAC Name
methyl 5-fluoro-6-methoxy-1H-

indole-2-carboxylate
-

CAS Number 136818-64-9 [3][4]

Molecular Formula C₁₁H₁₀FNO₃ [5]

Molecular Weight 223.20 g/mol [5]

Physical Form Solid (predicted) Based on storage conditions

Boiling Point 379.5 ± 37.0 °C (Predicted)[5]

Density 1.328 ± 0.06 g/cm³ (Predicted)[5]

pKa 14.36 ± 0.30 (Predicted, for N-H proton)[5]

Storage
Sealed in a dry, room

temperature environment
[5][6]

Melting Point
To be determined

experimentally (See Section 4)
-

Solubility
To be determined

experimentally (See Section 5)
-

LogP
To be determined

experimentally (See Section 6)
-

Structural and Spectroscopic Characterization
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Confirming the chemical structure of the synthesized or procured material is the most critical

quality control step. A combination of spectroscopic techniques provides unambiguous

structural elucidation.

Predicted Spectroscopic Signatures:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole N-H

proton (typically a broad singlet at high chemical shift, >11 ppm in DMSO-d₆), aromatic

protons on the indole core (with splitting patterns influenced by the fluorine atom), a singlet

for the methoxy group (~3.9 ppm), and a singlet for the methyl ester group (~3.9 ppm).[1]

¹³C NMR: The carbon spectrum will display 11 unique resonances corresponding to each

carbon atom in the molecule. The carbon atoms bonded to or near the fluorine will exhibit

characteristic C-F coupling constants. Quaternary carbons, such as the ester carbonyl and

the indole carbons at positions 2, 3a, 5, 6, and 7a, can be identified using experiments like

DEPT (Distortionless Enhancement by Polarization Transfer).[7]

¹⁹F NMR: A single resonance is expected for the fluorine atom at the 5-position.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands

corresponding to N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester group

(around 1700-1720 cm⁻¹), C-O stretching for the ester and ether linkages, and C-F

stretching.[8][9]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the

exact mass of the molecule, corresponding to the elemental formula C₁₁H₁₀FNO₃. The

electrospray ionization (ESI) technique is typically suitable for this class of compounds.[10]

Experimental Workflow: Structural Elucidation
The following workflow represents a robust, self-validating system for confirming the identity

and purity of the target compound.
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Diagram 1: Workflow for Structural Characterization.

Thermal Properties: Melting Point and Stability
Thermal analysis provides insights into the solid-state properties of a compound, including its

melting point, purity, and decomposition temperature.

Rationale for Experimental Choice:
Differential Scanning Calorimetry (DSC): DSC is the gold standard for determining the

melting point and enthalpy of fusion. A sharp, single melting endotherm is indicative of a

highly pure, crystalline material. The presence of multiple peaks or a broad transition may

suggest impurities or the existence of different polymorphs.[11]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a

function of temperature. It is used to determine the temperature at which the compound

begins to decompose and to identify the presence of residual solvents or water.

Protocol: DSC and TGA Analysis
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.

Crimp the pan with a lid. Repeat for the TGA analysis using a ceramic or platinum pan.
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Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC

cell.

Thermal Program (DSC): Equilibrate the sample at 25 °C. Ramp the temperature at a

controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g.,

250 °C).

Instrument Setup (TGA): Place the sample pan into the TGA furnace.

Thermal Program (TGA): Equilibrate the sample at 25 °C. Ramp the temperature at a

controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) to ensure complete

decomposition.

Data Analysis:

DSC: Determine the onset temperature of the melting endotherm, which is reported as the

melting point (M.p.).

TGA: Analyze the mass loss curve to identify the onset of decomposition.

Solubility Profile
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.

[12] For research purposes, solubility in various organic solvents is also essential for reaction

setup, purification, and analytical sample preparation.

Rationale for Experimental Choice:
The shake-flask method is considered the "gold standard" for determining thermodynamic

equilibrium solubility.[12] It measures the concentration of a saturated solution after a

prolonged equilibration period, ensuring that the result reflects the true thermodynamic limit of

solubility and is not an artifact of supersaturation from a kinetically-driven process.

Protocol: Equilibrium Solubility Determination (Shake-
Flask Method)
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Preparation: Prepare a series of buffered solutions at physiologically relevant pH values

(e.g., pH 2.0, 6.8, 7.4).

Addition of Compound: Add an excess amount of the solid compound to a known volume of

each buffer in a glass vial. The excess solid is crucial to ensure a saturated solution is

formed.

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-

controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the

system to reach thermodynamic equilibrium.

Sample Collection: After equilibration, allow the vials to stand for a short period for the

excess solid to settle. Carefully collect an aliquot of the supernatant.

Filtration/Centrifugation: To remove any undissolved microparticles, either centrifuge the

aliquot at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid

overestimation of solubility.

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration

of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-

MS.

Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration

and the dilution factor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add Excess Solid
to Buffer

Equilibrate
(24-48h with shaking)

Separate Phases
(Centrifuge/Filter)

Collect Supernatant

Quantify Concentration
(HPLC-UV / LC-MS)

Calculate
Solubility

Click to download full resolution via product page

Diagram 2: Workflow for Shake-Flask Solubility Measurement.

Lipophilicity and Ionization
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key physicochemical

property that governs membrane permeability, protein binding, and other ADMET (Absorption,

Distribution, Metabolism, Excretion, and Toxicology) properties.[13] It is typically measured as

the partition coefficient (LogP) or distribution coefficient (LogD).

Relationship between pKa, pH, and Lipophilicity
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The ionization state of a molecule, determined by its pKa and the pH of the environment,

directly impacts its lipophilicity.

LogP (Partition Coefficient): Refers to the lipophilicity of the neutral form of the molecule.

pKa (Acid Dissociation Constant): Indicates the pH at which the molecule is 50% ionized. For

the indole N-H, this value is high, meaning it is predominantly neutral under physiological

conditions.

LogD (Distribution Coefficient): Refers to the lipophilicity of the molecule at a specific pH,

accounting for all ionic species. For a molecule that is neutral at a given pH, LogD ≈ LogP.
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Diagram 3: Relationship between key physicochemical parameters.

Protocol: LogD₇.₄ Determination by HPLC
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A chromatographic approach offers a higher-throughput alternative to the shake-flask method

for determining lipophilicity.

Principle: The retention time of an analyte on a reverse-phase HPLC column (e.g., C18) is

correlated with its lipophilicity. By calibrating the system with compounds of known LogP/D

values, the LogD of the test compound can be determined.

System Setup: Use a C18 reverse-phase column. The mobile phase should be a buffered

aqueous solution (at pH 7.4 for LogD₇.₄) and an organic modifier (e.g., acetonitrile or

methanol).

Calibration: Prepare a set of 5-7 standard compounds with known LogP values that bracket

the expected LogP of the test compound. Inject each standard and record its retention time

(t_R).

Analysis: Inject the test compound and record its retention time.

Calculation:

Calculate the capacity factor (k') for each standard and the test compound: k' = (t_R - t₀) /

t₀, where t₀ is the column dead time.

Plot log(k') versus the known LogP values of the standards.

Perform a linear regression to generate a calibration curve.

Use the log(k') of the test compound to calculate its LogD₇.₄ from the regression equation.

Conclusion
The physicochemical properties of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
outlined in this guide provide a critical foundation for its application in scientific research. The

predicted high boiling point and solid nature are typical for a molecule of this size and

functionality. The key determinants for its utility in drug discovery—solubility, lipophilicity, and

stability—require rigorous experimental evaluation. The protocols detailed herein offer robust,

validated methodologies for obtaining high-quality data. This comprehensive characterization

enables researchers to make informed decisions regarding experimental design, from synthetic
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route optimization and formulation to the interpretation of biological activity data, ultimately

accelerating the path of scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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